ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C22H28O7. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Alkylation: The chromen-2-one core is then alkylated with 2-methylallyl bromide in the presence of a base such as potassium carbonate to introduce the 2-methylallyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether functionalities, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various alkylated or ether derivatives.
Scientific Research Applications
Ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds such as:
Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: This compound has a similar chromen-2-one core but different substituents, leading to variations in its chemical and biological properties.
Ethyl 2-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate: Another similar compound with different ester and ether functionalities, affecting its reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for research and industrial applications.
Properties
Molecular Formula |
C20H24O5 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C20H24O5/c1-6-23-18(21)10-8-16-13(4)15-7-9-17(24-11-12(2)3)14(5)19(15)25-20(16)22/h7,9H,2,6,8,10-11H2,1,3-5H3 |
InChI Key |
BPRLBCVARDMOFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=C)C)C)OC1=O)C |
Origin of Product |
United States |
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